2-(Benzyloxy)-5-methylphenol CAS 36803-97-1 properties
2-(Benzyloxy)-5-methylphenol CAS 36803-97-1 properties
Technical Whitepaper: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1)
Executive Summary
2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) is a specialized desymmetrized catechol intermediate. It serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly those requiring differential protection of catechol hydroxyls. Its utility lies in its structural specificity: it is a monoprotected 4-methylcatechol where the benzyl group protects the hydroxyl para to the methyl substituent, leaving the meta-hydroxyl free for further functionalization. This guide outlines the physicochemical profile, synthesis challenges (specifically regioselectivity), and purification protocols required to isolate this compound with high fidelity.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound is not a commodity chemical; it is a fine chemical intermediate. Its properties are governed by the lipophilic benzyl ether and the acidic free phenol.
| Property | Technical Specification |
| Chemical Name | 2-(Benzyloxy)-5-methylphenol |
| Synonyms | 2-Benzyloxy-p-cresol; 1-Hydroxy-2-benzyloxy-5-methylbenzene |
| CAS Number | 36803-97-1 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| Acidity (pKa) | ~10.0 (Phenolic OH) |
| LogP | ~3.8 (Predicted) |
| Structural Key | The benzyloxy group is para to the methyl group; the free OH is meta to the methyl group. |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of 2-(Benzyloxy)-5-methylphenol presents a classic problem in aromatic regiochemistry: Desymmetrization of 4-methylcatechol .
The Regioselectivity Challenge
The precursor, 4-methylcatechol, has two non-equivalent hydroxyl groups:
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OH at C1 (Para to Methyl): Less acidic due to the electron-donating (+I) effect of the methyl group destabilizing the phenoxide anion.
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OH at C2 (Meta to Methyl): More acidic as the inductive destabilization is weaker at the meta position.
Standard Williamson Ether Synthesis (Base + Benzyl Bromide) typically favors the more acidic site (C2), yielding the isomer 2-(benzyloxy)-4-methylphenol as the major product. Obtaining the target CAS 36803-97-1 requires careful stoichiometric control and rigorous purification.
Experimental Workflow
The following diagram illustrates the divergent synthesis and the necessity of separation.
Figure 1: Synthetic pathway highlighting the formation of regioisomers and the critical separation step.
Part 3: Experimental Protocols
Synthesis Protocol (Mono-Benzylation)
Note: This protocol is designed to maximize mono-protection while acknowledging the statistical formation of isomers.
Materials:
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4-Methylcatechol (12.4 g, 100 mmol)
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Benzyl bromide (17.1 g, 100 mmol) [Critical: Do not use excess]
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Potassium carbonate (anhydrous, 15.2 g, 110 mmol)
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Acetone (250 mL) or DMF (100 mL for faster rate)
Procedure:
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Dissolution: In a 500 mL round-bottom flask, dissolve 4-methylcatechol in acetone under nitrogen atmosphere.
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Base Addition: Add K₂CO₃ in a single portion. Stir for 15 minutes at room temperature to initiate deprotonation.
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Alkylation: Add Benzyl bromide dropwise over 30 minutes. Slow addition helps prevent di-benzylation.
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Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).
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Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate in vacuo.
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Extraction: Redissolve residue in EtOAc (200 mL), wash with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate.
Purification & Isolation (The "Self-Validating" Step)
The crude oil contains the target (2-benzyloxy-5-methylphenol), the isomer (2-benzyloxy-4-methylphenol), and trace bis-benzyloxy-toluene.
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Technique: Flash Column Chromatography.[1]
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Stationary Phase: Silica Gel (230-400 mesh).
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Mobile Phase: Gradient of Hexane:Ethyl Acetate (95:5 → 85:15) .
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Elution Order:
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Bis-benzylated byproduct (High Rf).
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Isomer Mixture: The two mono-benzyl isomers often elute closely.
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Observation: The target 2-(Benzyloxy)-5-methylphenol typically elutes after the 4-methyl isomer due to slightly higher polarity (the free OH is less sterically shielded by the methyl group).
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Validation: Collect fractions and assess via ¹H NMR. The position of the aromatic protons relative to the methyl group is diagnostic.
Part 4: Structural Validation (NMR Logic)
Distinguishing CAS 36803-97-1 from its isomer is the most common point of failure. Use this logic to validate your product.
Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):
| Feature | Target: 2-(Benzyloxy)-5-methylphenol | Isomer: 2-(Benzyloxy)-4-methylphenol |
| Methyl Group | δ ~2.25 ppm (s, 3H) | δ ~2.28 ppm (s, 3H) |
| Aromatic H (Ortho to OH) | Doublet (d) or dd (H6 position). | Singlet (s) (H3 position) is often observed if Me is at C4. |
| NOE Correlation | Strong NOE between Methyl protons and Aromatic H at C4 and C6. | Strong NOE between Methyl protons and Aromatic H at C3 and C5. |
Expert Note: If your aromatic region shows a singlet integrating to 1H adjacent to the oxygenated carbons, re-evaluate carefully. The target structure (5-methyl) has protons at positions 3, 4, and 6. H3 and H4 are adjacent (ortho-coupling, ~8 Hz). H6 is meta to H4. You should not see a sharp singlet for the aromatic ring protons in the target; you should see an ABX or ABC system.
Part 5: Applications & Reactivity
Differential Protection Strategy
This intermediate allows for the synthesis of "mixed" catechol derivatives.
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Step 1: Alkylate the free phenol (C1-OH) with a different group (e.g., Methyl, Allyl, or a PEG chain).
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Step 2: Remove the Benzyl group via hydrogenolysis (H₂, Pd/C).
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Result: A catechol with Position 2 free and Position 1 functionalized—a substitution pattern difficult to achieve via direct alkylation of 4-methylcatechol.
Pharmaceutical Intermediates
Used in the synthesis of:
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Mast Cell Stabilizers: Analogs of flavonoid/catechol structures.
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Uvaricin Precursors: In total synthesis of acetogenins where stereochemical and regiochemical precision on the aromatic ring is required.
Part 6: Safety & Handling
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Hazards:
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Skin/Eye Irritant: Phenolic compounds are corrosive/irritating.
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Sensitizer: Potential skin sensitizer.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.
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Disposal: Dispose of as hazardous organic waste (halogen-free, unless contaminated with benzyl bromide residues).
References
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Synthesis of Benign Prostatic Hyperplasia Agents. (2000). US Patent 6,046,183. (Describes the use of 2-benzyloxy-5-methylphenol as a specific intermediate).
- Regioselective Alkylation of Catechols.Journal of Organic Chemistry.
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Safety Data Sheet: Phenol Derivatives. Fisher Scientific. (General handling for benzyloxyphenols).
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Ullmann Ether Synthesis Reviews. Synthesis, 2006, No. 14, 2271–2285.[2] (Discusses coupling reactions involving 2-benzyloxy-5-methylphenol).
